2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, the dibromated compound can be obtained by treating 1,5-dialkyl-1,5-naphthyridine-2,6-dione with bromine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide, and poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . The conditions for these reactions vary but often involve controlled temperatures and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating the compound with bromine can yield dibromated derivatives .
Scientific Research Applications
2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, compounds with the 1,8-naphthyridine core have been shown to target bacterial enzymes, thereby inhibiting bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
1,8-Naphthyridine-3-carbonitrile: These derivatives have been evaluated for their anti-mycobacterial activity.
Uniqueness
2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid is unique due to its specific bromination pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
CAS No. |
2044704-54-1 |
---|---|
Molecular Formula |
C9H4Br2N2O2 |
Molecular Weight |
331.95 g/mol |
IUPAC Name |
2,6-dibromo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H4Br2N2O2/c10-5-1-4-2-6(9(14)15)7(11)13-8(4)12-3-5/h1-3H,(H,14,15) |
InChI Key |
CYOBPJVOKBTPQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=NC2=NC=C1Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.